

Introduction: The Strategic Importance of Fluorinated Aryl Iodides

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3,4,5-Trifluoroiodobenzene*

Cat. No.: *B063016*

[Get Quote](#)

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for modulating physicochemical and biological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can enhance metabolic stability, improve binding affinity, and alter electronic properties.^[1] Within the arsenal of fluorinated building blocks, 1-Iodo-3,4,5-trifluorobenzene stands out as a particularly valuable synthon. Its structure combines a highly activated C-I bond, the primary site for versatile cross-coupling reactions, with a dense arrangement of fluorine atoms that imparts significant electronic effects. This guide provides an in-depth examination of the synthesis, spectral characteristics, reactivity, and applications of this key intermediate for researchers and drug development professionals.

Section 1: Core Properties and Safe Handling

1-Iodo-3,4,5-trifluorobenzene, also known as 1,2,3-trifluoro-5-iodobenzene, is a compound whose utility is matched by the need for careful handling.^[2] Its physical and safety profiles are summarized below.

Physicochemical Data

A compilation of essential data for 1-Iodo-3,4,5-trifluorobenzene is presented in Table 1.

Property	Value	Source
IUPAC Name	1,2,3-trifluoro-5-iodobenzene	[2]
CAS Number	170112-66-0	[2]
Molecular Formula	C ₆ H ₂ F ₃ I	[2]
Molecular Weight	257.98 g/mol	[2]
Monoisotopic Mass	257.91533 Da	[2]
Appearance	Colorless to pale yellow liquid or solid	[3]

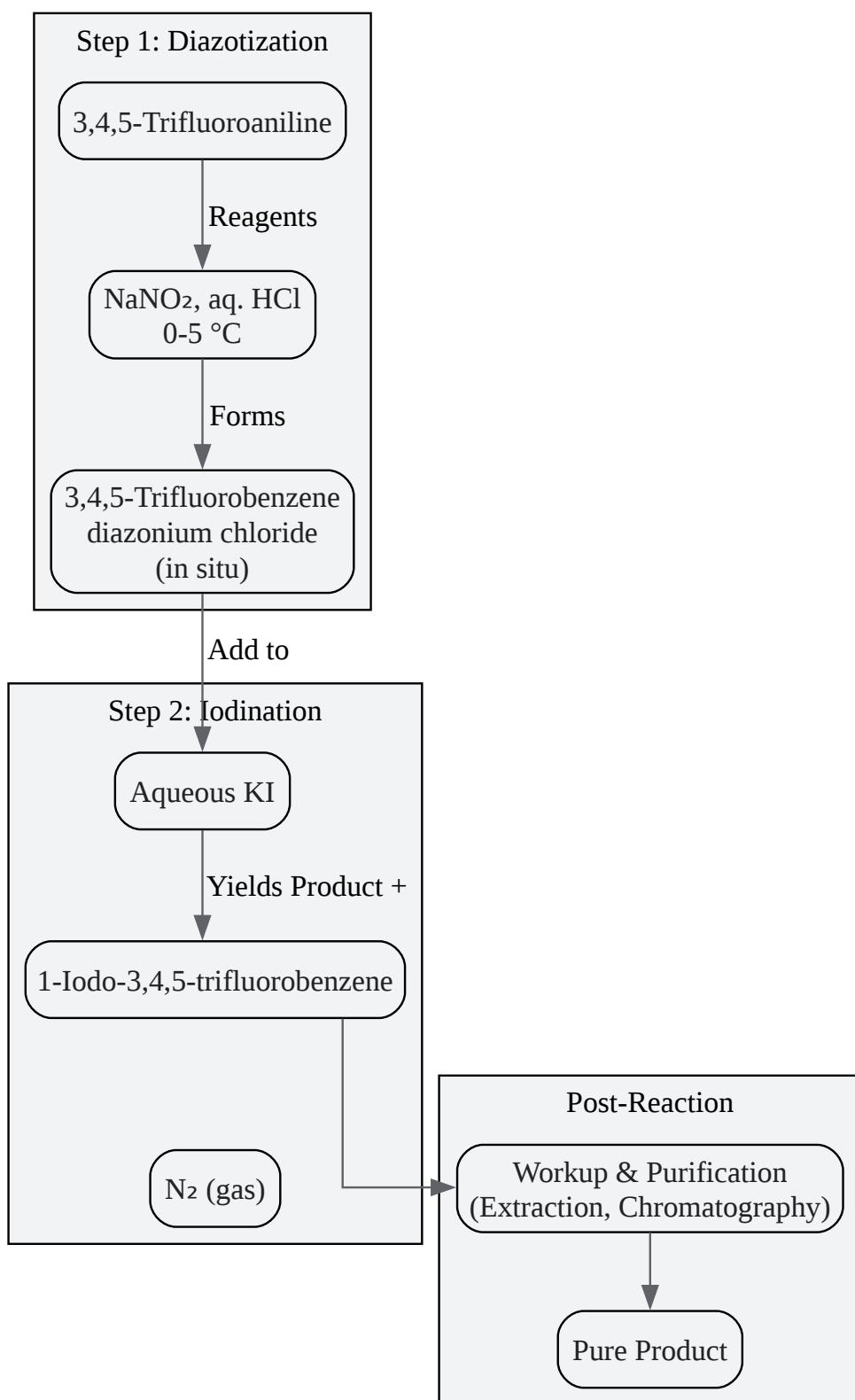
Safety and Handling

As a halogenated aromatic compound, 1-Iodo-3,4,5-trifluorobenzene requires handling within a chemical fume hood using appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

GHS Hazard Statements:[\[2\]](#)

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Measures: Avoid inhalation of vapors and direct contact with skin and eyes. In case of exposure, flush the affected area with copious amounts of water and seek medical attention. Store in a cool, dry, well-ventilated area away from incompatible materials.


Section 2: Synthesis and Spectroscopic Characterization

The reliable synthesis and unambiguous characterization of 1-Iodo-3,4,5-trifluorobenzene are fundamental to its application. While multiple synthetic routes are conceivable, the Sandmeyer

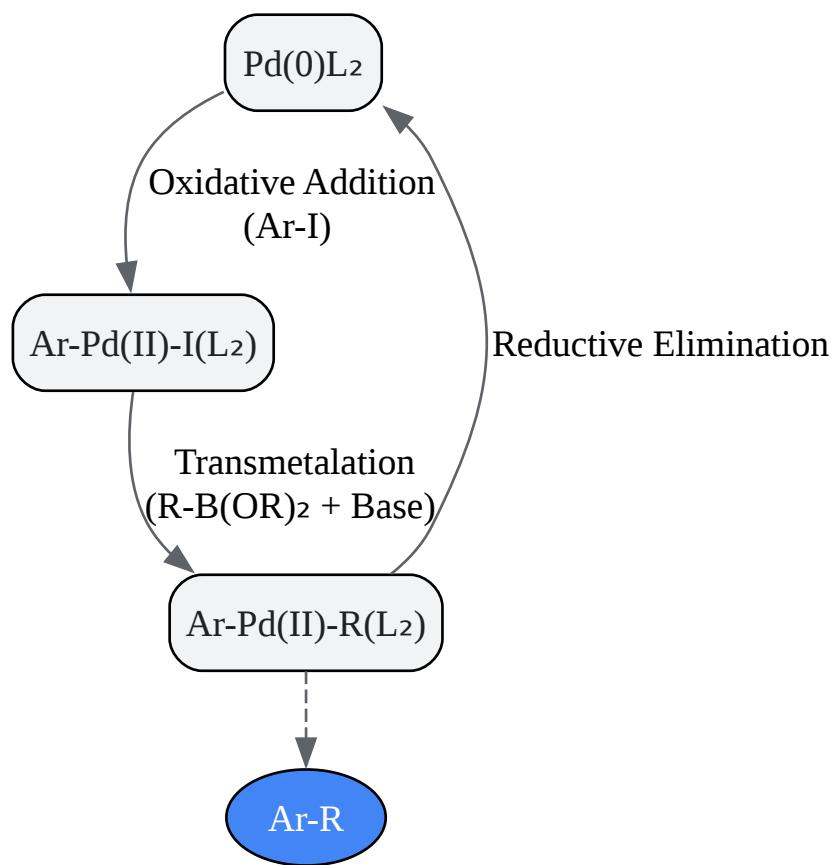
reaction starting from the commercially available 3,4,5-trifluoroaniline offers a robust and logical pathway.

Proposed Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an aryl amine into an aryl halide via a diazonium salt intermediate.^[4] This method is particularly effective for introducing iodine. The causality of this choice rests on the high availability of the aniline precursor and the generally high yields and functional group tolerance of the Sandmeyer iodination.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of 1-Iodo-3,4,5-trifluorobenzene.


Experimental Protocol: Sandmeyer Iodination

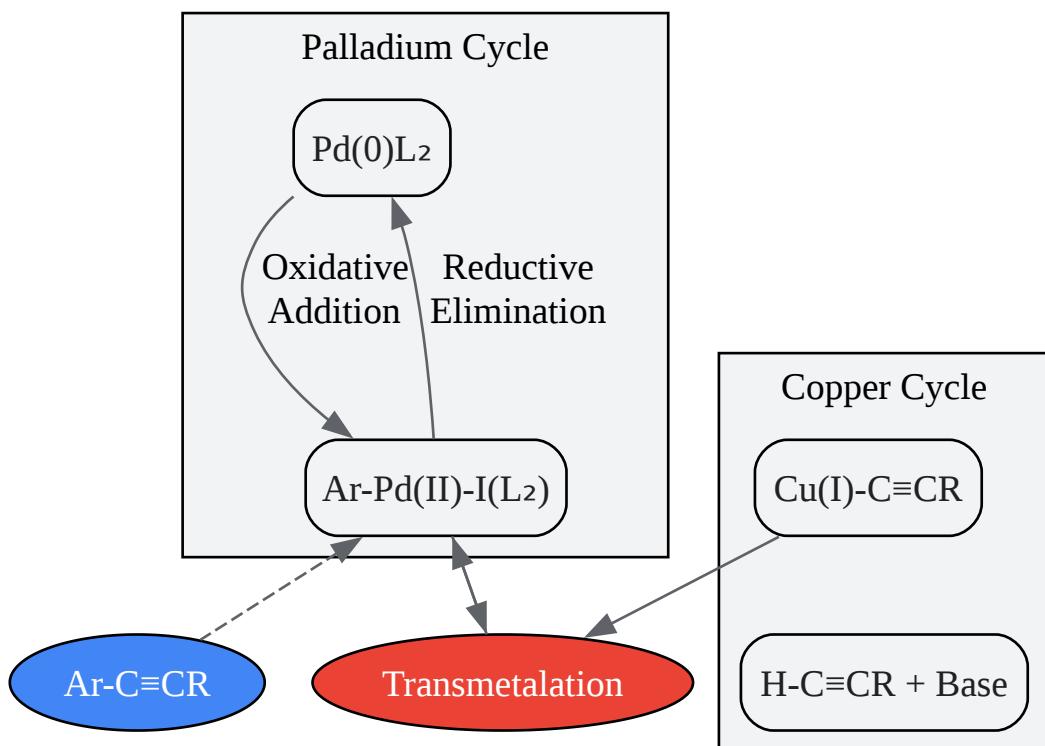
- **Diazotization:** To a stirred solution of 3,4,5-trifluoroaniline (1.0 eq) in aqueous hydrochloric acid (3.0 eq) at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
- **Iodination:** In a separate flask, dissolve potassium iodide (1.5 eq) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.
- **Workup:** Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Extract the mixture with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with aqueous sodium thiosulfate to remove excess iodine, followed by water and brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or distillation to yield pure 1-iodo-3,4,5-trifluorobenzene.

Spectroscopic Analysis (Predicted)

Unambiguous structural confirmation is paramount. While a dedicated public spectral database for this specific compound is sparse, its NMR spectra can be reliably predicted based on fundamental principles and data from analogous structures.

Chemical Structure:

[Click to download full resolution via product page](#)


Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

General Protocol: Suzuki-Miyaura Coupling

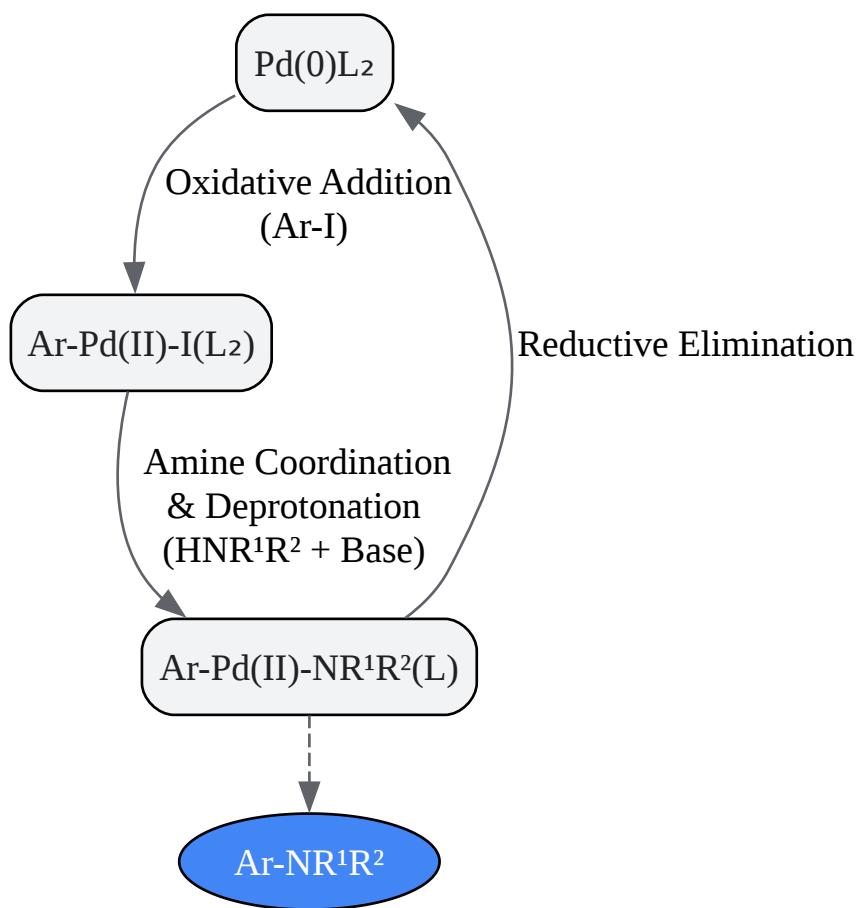
- **Setup:** To a reaction vessel, add 1-iodo-3,4,5-trifluorobenzene (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%), and a base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4 , 2-3 eq). [5]2. **Solvent & Degassing:** Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water. Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.
- **Reaction:** Heat the mixture to the required temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
- **Workup:** Cool the reaction, dilute with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the residue by chromatography or recrystallization.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a critical transformation for accessing conjugated enynes and arylalkynes used in materials and pharmaceuticals. [6][7] The reaction is co-catalyzed by palladium and copper(I).

[Click to download full resolution via product page](#)

Caption: Interlinked catalytic cycles of the Sonogashira coupling reaction.


General Protocol: Sonogashira Coupling

- Setup: In a flask under an inert atmosphere, combine 1-iodo-3,4,5-trifluorobenzene (1.0 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI , 2-10 mol%). [8]2. Reagents: Add a suitable solvent (e.g., THF, DMF) and an amine base (e.g., triethylamine, diisopropylamine), which also serves as a solvent. Add the terminal alkyne (1.1-1.5 eq).

- Reaction: Stir the mixture at room temperature or with gentle heating until completion, as monitored by TLC or GC-MS.
- Workup: Remove the amine base under reduced pressure. Dilute the residue with an organic solvent and wash with aqueous ammonium chloride, water, and brine. Dry, concentrate, and purify the product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for constructing C–N bonds, providing access to a vast array of arylamines that are prevalent in pharmaceuticals. [9][10] The choice of a bulky, electron-rich phosphine ligand is critical for achieving high efficiency.

[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

General Protocol: Buchwald-Hartwig Amination

- **Setup:** In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium source (e.g., $\text{Pd}_2(\text{dba})_3$ or $\text{Pd}(\text{OAc})_2$), a suitable phosphine ligand (e.g., XPhos, RuPhos, BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu , K_3PO_4 , or LHMDS). [4][11]2. **Reagents:** Add 1-Iodo-3,4,5-trifluorobenzene (1.0 eq), the amine coupling partner (1.1-1.5 eq), and an anhydrous aprotic solvent (e.g., toluene, dioxane).
- **Reaction:** Heat the sealed reaction vessel to the required temperature (typically 80-110 °C) with stirring. Monitor the reaction's progress.
- **Workup:** After cooling, quench the reaction with water and extract the product into an organic solvent. Wash the organic phase, dry over a drying agent, and remove the solvent in vacuo. Purify the crude material via column chromatography.

Section 4: Applications in Drug Discovery and Materials Science

The 3,4,5-trifluorophenyl moiety, readily installed using 1-Iodo-3,4,5-trifluorobenzene, is a valuable motif in advanced molecular design. Its strong electron-withdrawing nature and potential for unique intermolecular interactions (e.g., halogen bonding, hydrogen bonding with F-atoms) make it a desirable feature in both bioactive molecules and functional materials.

A primary application is in the synthesis of fluorinated biaryl compounds via Suzuki-Miyaura coupling. [12] These structures are core components of many pharmaceuticals and liquid crystals. For example, the synthesis of analogs of kinase inhibitors or other biologically active molecules often involves the coupling of a heterocyclic boronic acid with an activated aryl halide like 1-Iodo-3,4,5-trifluorobenzene. [13] Furthermore, related structures like 2,3,4-trifluoro-5-iodobenzoic acid have been patented as key intermediates in the synthesis of quinolone antimicrobials and phenylaminobenzhydroxamic acid derivatives with anticancer properties. This highlights the industrial relevance of the 1-iodo-polyfluorobenzene scaffold in constructing complex and valuable pharmaceutical agents.

Conclusion

1-Iodo-3,4,5-trifluorobenzene is a potent and versatile chemical building block. Its well-defined reactivity, dominated by the labile C-I bond, allows for its predictable and efficient incorporation into complex molecules through a suite of powerful palladium-catalyzed cross-coupling reactions. The dense fluorination pattern provides a tool for fine-tuning the electronic and pharmacokinetic properties of target compounds. For researchers in drug discovery and materials science, mastering the use of this reagent opens a direct path to novel, highly functionalized molecules with enhanced performance characteristics.

References

- PubChem. (n.d.). **3,4,5-Trifluoroiodobenzene**. National Center for Biotechnology Information.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (2023). Sonogashira coupling.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Google Patents. (n.d.). US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Wikipedia. (2023). Sandmeyer reaction.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.
- SynArchive. (n.d.). Suzuki Coupling.
- Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. *Molecules*, 28(15), 5894.
- Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. *Journal of the American Chemical Society*, 132(40), 14073–14082.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Beilstein Journals. (2024). Efficient synthesis of fluorinated triphenylenes with enhanced arene–perfluoroarene interactions in columnar mesophases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. EP0983227B8 - Preparation of tri-iodo benzene compounds - Google Patents [patents.google.com]
- 2. Aryne-mediated fluorination: Synthesis of fluorinated biaryls via a sequential desilylation–halide elimination–fluoride addition process | Semantic Scholar [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy 3,4,5-Trifluoriodobenzene | 170112-66-0 [smolecule.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of Fluorinated Aryl Iodides]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b063016#1-iodo-3-4-5-trifluorobenzene-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com